2,6-Dibromo-3-(trifluoromethyl)pyridine
Overview
Description
2,6-Dibromo-3-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H2Br2F3N. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and trifluoromethyl groups in its structure imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications .
Mechanism of Action
Target of Action
It is known that trifluoromethylpyridine derivatives have been used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
It is known that trifluoromethylpyridine derivatives can participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known that trifluoromethylpyridine derivatives can participate in sm cross-coupling reactions , which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .
Result of Action
It is known that trifluoromethylpyridine derivatives have been used in the agrochemical and pharmaceutical industries , suggesting that they may have various biological effects.
Action Environment
It is known that the success of sm cross-coupling reactions, in which trifluoromethylpyridine derivatives can participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-3-(trifluoromethyl)pyridine typically involves the bromination of 3-(trifluoromethyl)pyridine. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the 2 and 6 positions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromo-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
2,6-Dibromo-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2,5-Dibromo-4-(trifluoromethyl)pyridine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- 2-Fluoro-3-bromopyridine
Comparison: Compared to its analogs, 2,6-Dibromo-3-(trifluoromethyl)pyridine is unique due to the specific positioning of the bromine and trifluoromethyl groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for targeted applications in research and industry .
Properties
IUPAC Name |
2,6-dibromo-3-(trifluoromethyl)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F3N/c7-4-2-1-3(5(8)12-4)6(9,10)11/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USODCHBLRDXQHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(F)(F)F)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701280535 | |
Record name | 2,6-Dibromo-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701280535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.89 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55304-87-5 | |
Record name | 2,6-Dibromo-3-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55304-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dibromo-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701280535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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